Pbrm1-BD2-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pbrm1-BD2-IN-8 is a potent inhibitor of the PBRM1 bromodomain, specifically targeting the second bromodomain (BD2) with a dissociation constant (Kd) of 4.4 μM and an inhibitory concentration (IC50) of 0.16 μM . This compound also shows activity against the fifth bromodomain (BD5) with a Kd of 25 μM . This compound has demonstrated significant anti-cancer activity, making it a valuable tool in cancer research .
Métodos De Preparación
The synthesis of Pbrm1-BD2-IN-8 involves several steps, including the preparation of intermediate compounds and the final product. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification and quality control processes to ensure high purity and consistency .
Análisis De Reacciones Químicas
Pbrm1-BD2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium phosphate, potassium chloride, dithiothreitol (DTT), and ethylenediaminetetraacetic acid (EDTA) . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bromodomain structure and its binding affinity .
Aplicaciones Científicas De Investigación
Pbrm1-BD2-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PBRM1 in tumor suppression and its potential as a therapeutic target . The compound has also been employed in studies investigating chromatin remodeling and gene regulation, as PBRM1 is a subunit of the PBAF chromatin remodeling complex . Additionally, this compound is used in research on epigenetic regulation and the development of novel anti-cancer therapies .
Mecanismo De Acción
Pbrm1-BD2-IN-8 exerts its effects by inhibiting the binding of PBRM1 bromodomains to nucleosomes acetylated at histone H3 lysine 14 (H3K14ac) . This inhibition disrupts the chromatin binding and cellular growth effects mediated by PBRM1 . The compound selectively associates with double-stranded RNA elements, enhancing the association with H3K14ac peptides and modulating chromatin structure and gene expression . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and various epigenetic regulators .
Comparación Con Compuestos Similares
Pbrm1-BD2-IN-8 is unique in its high affinity and selectivity for the PBRM1 bromodomains, particularly BD2 and BD5 . Similar compounds include other bromodomain inhibitors such as ABBV-744, CeMMEC1, and (+)-JQ-1, which target different bromodomains and have varying degrees of selectivity and potency . This compound stands out due to its specific targeting of PBRM1 and its demonstrated anti-cancer activity .
Propiedades
Fórmula molecular |
C15H13BrN2O |
---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
5-bromo-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
Clave InChI |
PXWIXTCIXZCREB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Br)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.